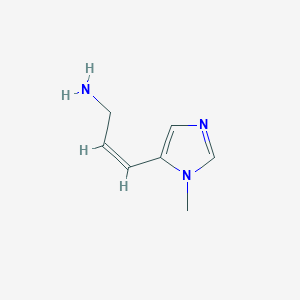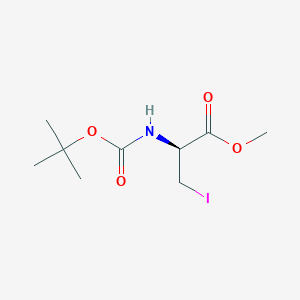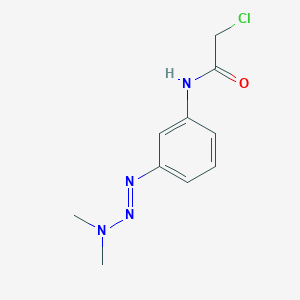
ALUMINUM PHOSPHIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aluminum;phosphorus(3-) is a chemical compound with the empirical formula AlPO₄. It is commonly known as aluminum phosphate. This compound is widely utilized in various industrial, commercial, and domestic applications due to its unique properties. Aluminum phosphate occurs naturally as the mineral berlinite and has several synthetic forms that are used in different product applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Aluminum phosphate can be synthesized through several methods. The most common method involves the reaction of aluminum sulfate with phosphoric acid. The reaction is carried out under controlled conditions, and the resulting solution is filtered to remove impurities. Upon cooling, crystalline aluminum phosphate precipitates out of the solution, which can be collected and dried for use .
Another method involves the preparation of aluminum phosphate adjuvant through a microfluidic approach. This method uses a chaotic micromixer to enhance the mixing between the reactants. Magnetic stirring and continuous-flow shearing during the settling of the aluminum phosphate precipitate are compared to achieve better control over the particle size distribution .
Industrial Production Methods
In industrial settings, aluminum phosphate is produced by reacting aluminum hydroxide with phosphoric acid. The reaction is typically carried out in large reactors under controlled temperature and pH conditions to ensure the formation of high-purity aluminum phosphate .
Analyse Des Réactions Chimiques
Types of Reactions
Aluminum phosphate undergoes various chemical reactions, including:
Oxidation and Reduction: Aluminum phosphate can react with strong acids and bases, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in reactions with aluminum phosphate include hydrochloric acid, phosphoric acid, and various metal chlorides. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from reactions involving aluminum phosphate include phosphoric acid, aluminum trichloride, and various metal phosphates, depending on the specific reagents and reaction conditions used .
Applications De Recherche Scientifique
Aluminum phosphate has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of aluminum phosphate, particularly as an adjuvant, involves several pathways:
Depot Effect: Aluminum phosphate creates a depot at the injection site, slowly releasing the antigen and enhancing the immune response.
Phagocytosis: It enhances the uptake of the antigen by antigen-presenting cells, leading to a stronger immune response.
Activation of Pro-inflammatory Signaling Pathway NLRP3: Aluminum phosphate activates the NLRP3 inflammasome, leading to the release of pro-inflammatory cytokines and enhancing the immune response.
Host Cell DNA Release: It stimulates the release of host cell DNA, which acts as a danger signal and further enhances the immune response.
Comparaison Avec Des Composés Similaires
Aluminum phosphate can be compared with other similar compounds, such as:
Aluminum Hydroxide: Both aluminum phosphate and aluminum hydroxide are used as adjuvants in vaccines.
Magnesium Phosphate: Similar to aluminum phosphate, magnesium phosphate is used in various industrial applications.
Calcium Phosphate: Calcium phosphate is another compound used in the pharmaceutical industry, particularly in bone grafts and dental applications.
Propriétés
Numéro CAS |
182321-38-6 |
|---|---|
Formule moléculaire |
AlP |
Poids moléculaire |
57.9553 g/mol |
Nom IUPAC |
aluminum;phosphorus(3-) |
InChI |
InChI=1S/Al.P/q+3;-3 |
Clé InChI |
PGCGUUGEUBFBPP-UHFFFAOYSA-N |
SMILES |
[Al+3].[P-3] |
SMILES canonique |
[Al+3].[P-3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzoic acid, 4-[(1E)-2-carboxy-1-propenyl]-, 1-methyl ester (9CI)](/img/structure/B67952.png)
![Methyl 3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate](/img/structure/B67954.png)
![1-(4-Isobutylphenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B67956.png)





![1-Boc-octahydropyrrolo[3,4-b]pyridine](/img/structure/B67971.png)





